molecular formula C19H26O3 B13401205 4-Methoxy 17|A-Estradiol

4-Methoxy 17|A-Estradiol

Cat. No.: B13401205
M. Wt: 302.4 g/mol
InChI Key: BCWZIZLVBYHFES-BHFCKAAKSA-N
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Description

4-Methoxy 17|A-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a methoxy group at the 4th position of the steroid structure. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy 17|A-Estradiol typically involves the methylation of 17β-estradiol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification techniques such as chromatography to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy 17|A-Estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .

Scientific Research Applications

Mechanism of Action

4-Methoxy 17|A-Estradiol exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects. The compound also influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins and affecting reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other derivatives. Its methoxy group at the 4th position enhances its stability and modifies its interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(13S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1

InChI Key

BCWZIZLVBYHFES-BHFCKAAKSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Origin of Product

United States

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